

# M3258: A Technical Guide to a Selective Immunoproteasome Inhibitor

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## Compound of Interest

Compound Name: M3258

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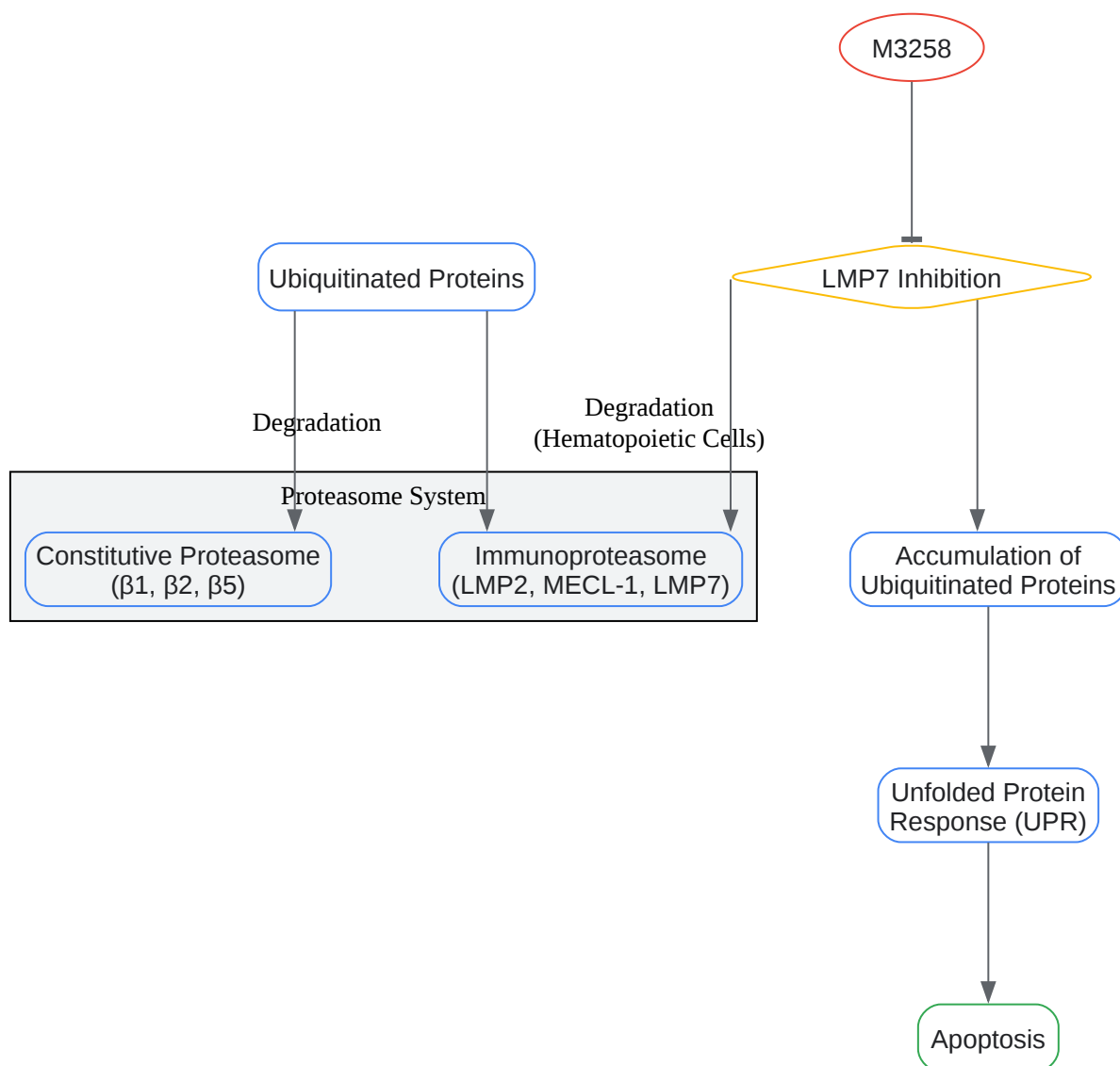
## Abstract

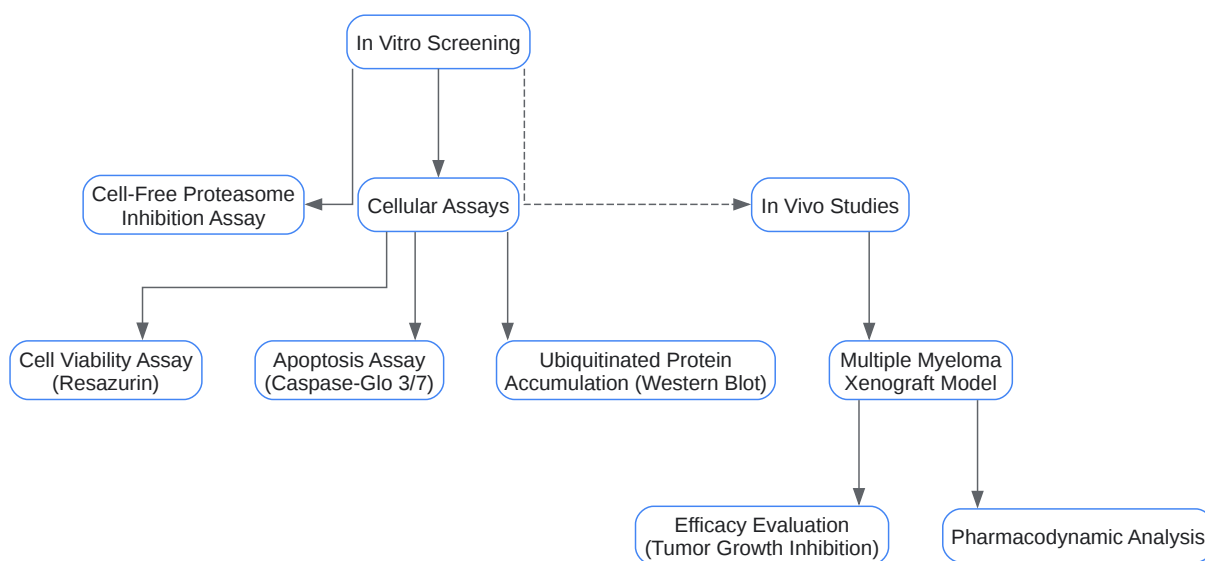
**M3258** is a potent, orally bioavailable, and highly selective small molecule inhibitor of the large multifunctional peptidase 7 (LMP7), also known as the  $\beta 5i$  subunit of the immunoproteasome. [1][2][3] This document provides a comprehensive technical overview of **M3258**, including its chemical structure, physicochemical properties, mechanism of action, biological activity, and detailed experimental protocols for its evaluation. **M3258** demonstrates significant therapeutic potential, particularly in the context of multiple myeloma, by selectively targeting a key component of protein degradation in hematopoietic cells.[3][4]

## Chemical Structure and Physicochemical Properties

**M3258** is a dipeptide boronate compound.[5] The chemical structure of **M3258**, including the absolute configuration of its stereocenters, is presented in Figure 1.[6]

Figure 1. Chemical Structure of **M3258**[6]





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